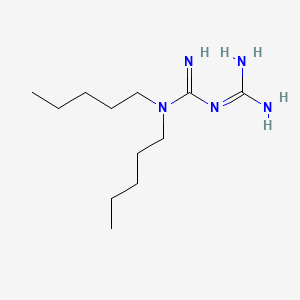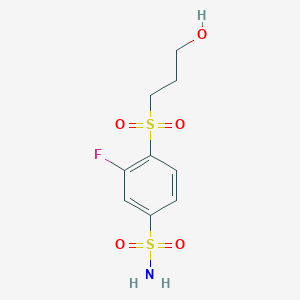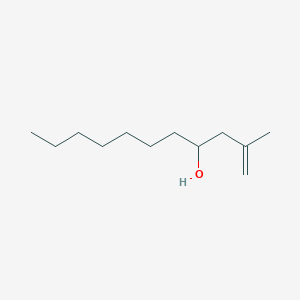
melledonal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Melledonal A is typically isolated from the fungus Armillaria mellea. The synthetic route involves the esterification of protoilludanol alcohol with orsellinic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.
Analyse Chemischer Reaktionen
Melledonal A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Melledonal A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, it is investigated for its antimicrobial and cytotoxic activities . In medicine, it shows promise as a potential therapeutic agent due to its bioactive properties. Industrial applications include its use as a natural product in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of melledonal A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular functions such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Melledonal A is unique among similar compounds due to its specific esterification of protoilludanol alcohol with orsellinic acid. Similar compounds include melledonal B, melledonal C, and melleolides B and C . These compounds share structural similarities but differ in their specific esterification patterns and bioactivities .
Eigenschaften
CAS-Nummer |
103847-15-0 |
|---|---|
Molekularformel |
C23H28O8 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
BYWJNFQCWYEWHX-KLMFUOAUSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


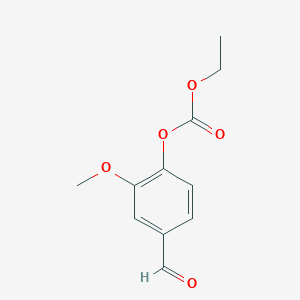
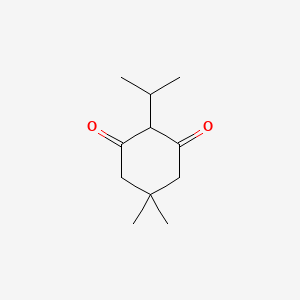
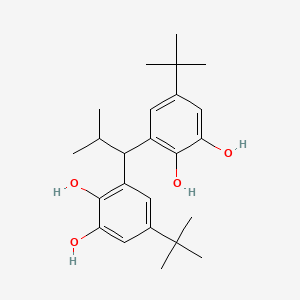
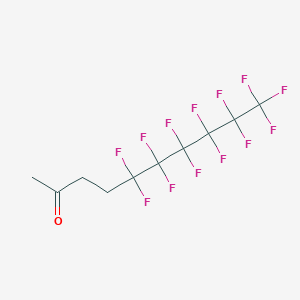
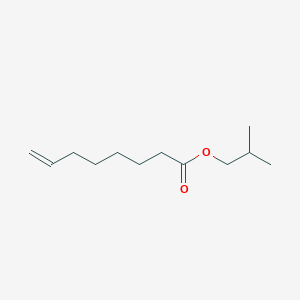
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
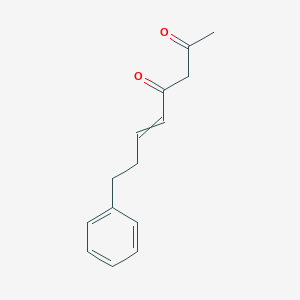
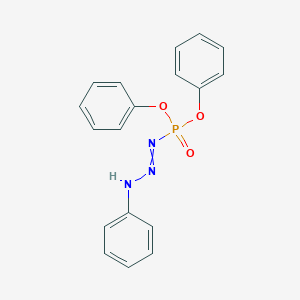
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
